molecular formula C11H10O4 B1587907 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid CAS No. 5711-41-1

4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid

Cat. No.: B1587907
CAS No.: 5711-41-1
M. Wt: 206.19 g/mol
InChI Key: WORYXBDHTBWLLL-VOTSOKGWSA-N
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Description

4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of a methoxy group attached to the phenyl ring and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction between 4-methoxybenzene and succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the product may involve crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: 4-(4-Hydroxyphenyl)-4-oxobut-2-enoic acid.

    Reduction: 4-(4-Methoxyphenyl)-4-hydroxybutanoic acid.

    Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The methoxy group may participate in hydrogen bonding, while the carbonyl group can act as an electrophile in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid is unique due to the combination of its methoxy and butenoic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORYXBDHTBWLLL-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60417897
Record name (2E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20972-37-6, 5711-41-1
Record name (2E)-4-(4-Methoxyphenyl)-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20972-37-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5711-41-1
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Record name (2E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid
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Record name trans-3-(4-Methoxybenzoyl)acrylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural information about 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid can be derived from the research paper?

A: The research paper describes the isolation of catena-poly[[μ2-2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoato-κ(3)O(1),O(2):O(4)][μ2-2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid-κ(2)O(1):O(4)]potassium] []. This compound is a potassium salt containing both the deprotonated and neutral forms of this compound. This finding confirms the presence of a carboxylic acid group in the molecule, capable of forming salts. Additionally, the presence of a strong hydrogen bond between the carboxylic acid and carboxylate groups in the salt structure suggests a potential site for intermolecular interactions [].

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